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Compound of Interest

Compound Name: Paclitaxel C

Cat. No.: B15556879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Paclitaxel C, also known as Taxuyunnanine C, a naturally occurring taxane diterpenoid. Due to

the limited availability of complete, tabulated spectroscopic data for Taxuyunnanine C in the

public domain, this document presents the detailed and well-established data for the

structurally similar and clinically significant compound, Paclitaxel. The key structural differences

between the two molecules are highlighted, and the anticipated variations in their respective

spectroscopic data are discussed. Furthermore, this guide outlines the experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and

provides a visualization of the signaling pathway associated with the mechanism of action of

Paclitaxel.

Structural and Spectroscopic Data
Paclitaxel C (Taxuyunnanine C) shares the same core taxane skeleton as Paclitaxel. The

primary structural distinction lies at the C-3' position of the side chain. In Paclitaxel, this position

is acylated with a benzoyl group, whereas in Paclitaxel C, it is substituted with a hexanoyl

group. This difference in the side chain will manifest in their respective NMR and MS spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of Paclitaxel
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Paclitaxel,

typically recorded in deuterated chloroform (CDCl₃). These values serve as a reference for the

analysis of related taxanes like Paclitaxel C.

Table 1: ¹H NMR Spectroscopic Data of Paclitaxel (in CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 5.68 d 7.1

3 3.81 d 7.1

4 4.98 dd 9.6, 2.2

5 4.41 dd 10.6, 6.8

6α 1.89 m

6β 2.55 m

7 4.93 m

10 6.28 t 8.9

13 6.23 t 8.7

14α 2.24 m

14β 2.39 m

16 1.14 s

17 1.24 s

18 1.93 s

19 1.68 s

2' 5.79 dd 8.9, 2.5

3' 4.80 d 2.5

2'-OH 3.52 d 5.4

7-OH 1.75 s

1-OH 2.48 s

4-OAc 2.24 s

10-OAc 2.15 s

3'-NH 6.94 d 8.9
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2-Benzoyl

8.11 (2H, d, 7.3), 7.61

(1H, t, 7.4), 7.50 (2H,

t, 7.6)

3'-Benzoyl

7.74 (2H, d, 7.3), 7.49

(1H, t, 7.4), 7.40 (2H,

t, 7.6)

3'-Phenyl 7.38-7.34 (5H, m)

Table 2: ¹³C NMR Spectroscopic Data of Paclitaxel (in CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Atom No.
Chemical Shift (δ,
ppm)

1 79.1 18 14.8

2 75.1 19 9.6

3 45.7 20 22.6

4 81.2 1' 137.2

5 84.5 2' 73.2

6 35.6 3' 55.1

7 72.1 4-OAc (C=O) 170.3

8 58.6 4-OAc (CH₃) 20.8

9 203.8 10-OAc (C=O) 171.4

10 75.6 10-OAc (CH₃) 21.2

11 133.7 2-Benzoyl (C=O) 167.1

12 142.1 2-Benzoyl (Ar-C)
128.7, 129.2, 130.2,

133.7

13 72.5 3'-Benzoyl (C=O) 167.0

14 35.7 3'-Benzoyl (Ar-C)
127.1, 128.7, 131.9,

133.7

15 43.2 3'-Phenyl (Ar-C)
126.6, 128.5, 129.1,

138.1

16 26.9

17 21.9

Expected NMR Variations for Paclitaxel C (Taxuyunnanine C):

The primary differences in the NMR spectra of Taxuyunnanine C compared to Paclitaxel would

be observed in the chemical shifts and coupling patterns of the protons and carbons of the C-3'
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side chain. Specifically:

¹H NMR: The aromatic proton signals corresponding to the 3'-benzoyl group in Paclitaxel

(around δ 7.4-7.7 ppm) would be absent. Instead, signals corresponding to the aliphatic

protons of the hexanoyl group would be present, likely in the upfield region (around δ 0.9-2.5

ppm).

¹³C NMR: The aromatic carbon signals of the 3'-benzoyl group (around δ 127-134 ppm) and

the benzoyl carbonyl signal (around δ 167 ppm) would be replaced by signals corresponding

to the aliphatic carbons of the hexanoyl chain.

Mass Spectrometry (MS) Data of Paclitaxel
Mass spectrometry of Paclitaxel is typically performed using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data of Paclitaxel

Ionization Mode Adduct Observed m/z

Positive ESI [M+H]⁺ 854.3

Positive ESI [M+Na]⁺ 876.3

Positive ESI [M+K]⁺ 892.3

Negative ESI [M-H]⁻ 852.3

Negative ESI [M+OAc]⁻ 912.3

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ of Paclitaxel reveals

characteristic fragmentation patterns. Common losses include the C-13 side chain, acetic acid,

and water.

Expected MS Variations for Paclitaxel C (Taxuyunnanine C):

The molecular weight of Taxuyunnanine C is different from that of Paclitaxel due to the

substitution of the benzoyl group (C₇H₅O) with a hexanoyl group (C₆H₁₁O).
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Molecular Ion: The m/z of the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) of Taxuyunnanine C will

be lower than those of Paclitaxel.

Fragmentation: The fragmentation pattern will differ, with the loss of the hexanoyl side chain

instead of the benzoyl side chain.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified taxane derivative.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

acetone-d₆, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Typical for a 400 or 500 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: ≥1024.

2D NMR (for full structural elucidation):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations, crucial for assigning quaternary carbons and connecting spin systems.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system for separation prior to analysis.

Instrumentation and Parameters (Typical for an ESI-MS system):

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.

Capillary Voltage: 3-5 kV.

Drying Gas (N₂): Flow rate and temperature optimized for desolvation.

Nebulizer Gas (N₂): Pressure optimized for stable spray.
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MS/MS: Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to

induce fragmentation. Collision energy should be optimized to obtain informative fragment

ions.

Signaling Pathway Visualization
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to

cell cycle arrest and apoptosis. The following diagram illustrates this key signaling pathway.

Cancer Cell

Paclitaxel Microtubules
(α/β-tubulin dimers)

Binds to β-tubulin subunit Stabilized Microtubules

Promotes polymerization
Inhibits depolymerization Mitotic Spindle AssemblyDisrupts dynamics Mitotic Arrest

(G2/M Phase)
Causes dysfunction Apoptotic Signaling

(e.g., Bcl-2 family)
Activates Apoptosis

(Programmed Cell Death)

Click to download full resolution via product page

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Paclitaxel
C (Taxuyunnanine C): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556879#spectroscopic-data-of-paclitaxel-c-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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